molecular formula C22H12N4 B14500080 3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile CAS No. 62897-31-8

3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile

Cat. No.: B14500080
CAS No.: 62897-31-8
M. Wt: 332.4 g/mol
InChI Key: VNABTDODVVIWDG-UHFFFAOYSA-N
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Description

3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups react with electrophiles such as bromine or nitric acid to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile exerts its effects is primarily related to its ability to intercalate into lipid membranes. This intercalation alters the physical properties of the membrane, such as fluidity and permeability. The compound’s fluorescence properties enable researchers to monitor these changes in real-time, providing valuable insights into membrane dynamics and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile is unique due to its tetracarbonitrile functionality, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical stability.

Properties

CAS No.

62897-31-8

Molecular Formula

C22H12N4

Molecular Weight

332.4 g/mol

IUPAC Name

3,4-diphenylhexa-1,3,5-triene-1,1,6,6-tetracarbonitrile

InChI

InChI=1S/C22H12N4/c23-13-17(14-24)11-21(19-7-3-1-4-8-19)22(12-18(15-25)16-26)20-9-5-2-6-10-20/h1-12H

InChI Key

VNABTDODVVIWDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C=C(C#N)C#N)C2=CC=CC=C2)C=C(C#N)C#N

Origin of Product

United States

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